4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Overview
Description
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with bromine and dichlorophenyl groups
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to inhibit egfr tyrosine kinase , which plays a crucial role in the regulation of cell growth and division.
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit significant inhibitory activities against egfr tyrosine kinase . This suggests that 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine may interact with its targets, leading to changes in their function and potentially inhibiting cell growth and division.
Biochemical Pathways
The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect various downstream signaling pathways involved in cell growth and division .
Result of Action
The inhibition of egfr tyrosine kinase by pyrimidine derivatives can potentially lead to the inhibition of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with bromine and pyrimidine derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound is often used in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Such as bis(pinacolato)diboron for Suzuki–Miyaura coupling.
Solvents: Toluene, DMF.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine
- 4-Fluoro-6-(3,5-dichlorophenyl)pyrimidine
- 4-Iodo-6-(3,5-dichlorophenyl)pyrimidine
Uniqueness
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBZEIPKPNGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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